Cas no 2404734-41-2 (Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate)

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a halogenated benzoate ester derivative with a benzyl-protected hydroxyl group, offering versatility in synthetic organic chemistry. Its structure, featuring both bromo and chloro substituents, enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex aromatic frameworks. The benzyloxy group provides a stable yet cleavable protecting group for phenolic hydroxyl functionalities, allowing selective deprotection under mild conditions. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its high purity and well-defined reactivity profile make it a reliable building block for precision-oriented applications.
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate structure
2404734-41-2 structure
Product Name:Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
CAS No:2404734-41-2
MF:C16H14BrClO3
MW:369.637563228607
CID:5075312
Update Time:2025-10-05

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
    • Inchi: 1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
    • InChI Key: DVNORNJAKVWTOI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1C(=O)OCC)Cl)OCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 334
  • XLogP3: 4.9
  • Topological Polar Surface Area: 35.5

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA20336-250mg
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
2404734-41-2 95%
250mg
$219.00 2024-04-20
A2B Chem LLC
BA20336-500mg
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
2404734-41-2 95%
500mg
$298.00 2024-04-20
A2B Chem LLC
BA20336-1g
Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
2404734-41-2 95%
1g
$402.00 2024-04-20

Additional information on Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

Recent Advances in the Study of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (CAS: 2404734-41-2) in Chemical Biology and Pharmaceutical Research

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (CAS: 2404734-41-2) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key building block for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief consolidates the latest findings on this compound, focusing on its synthetic utility, biological activity, and emerging applications in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized the bromo and chloro substituents on the aromatic ring for selective functionalization, enabling the construction of a diverse library of compounds with improved pharmacokinetic properties. The study reported several derivatives showing nanomolar potency against BTK, with one lead compound advancing to preclinical evaluation for autoimmune disorders.

In the field of anti-inflammatory drug development, a recent patent application (WO2023056789) disclosed the use of 2404734-41-2 as a core structure for designing dual COX-2/5-LOX inhibitors. The researchers exploited the benzyloxy group for structural modifications that conferred selective inhibition of inflammatory pathways while minimizing gastrointestinal side effects. Molecular docking studies revealed that derivatives of this compound exhibited favorable binding interactions with both enzyme targets, suggesting potential for next-generation anti-inflammatory therapeutics.

From a synthetic chemistry perspective, advances in catalytic C-H activation have opened new possibilities for modifying Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate. A 2024 Nature Catalysis paper described a palladium-catalyzed direct arylation protocol that enables efficient diversification of the benzoate scaffold without requiring pre-functionalization. This methodology significantly reduces synthetic steps and improves yields for pharmaceutical intermediates derived from 2404734-41-2, addressing previous challenges in large-scale production.

Analytical characterization of this compound has also seen progress, with recent work employing advanced NMR techniques and X-ray crystallography to elucidate its conformational preferences. These structural insights have proven valuable for rational drug design, particularly in understanding how the chlorobenzoate moiety influences molecular recognition by biological targets. Additionally, stability studies under various pH conditions have provided crucial data for formulation development of derivatives containing this structural motif.

Looking forward, the unique chemical features of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate continue to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a fluorescent probe scaffold for biological imaging. The compound's versatility, combined with recent methodological advances in its manipulation, positions it as an increasingly important tool in chemical biology and a promising starting point for new therapeutic agents across multiple disease areas.

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